molecular formula C8H7NO2 B043675 6-Methylfuro[3,2-c]pyridine 5-oxide CAS No. 117013-83-9

6-Methylfuro[3,2-c]pyridine 5-oxide

Cat. No. B043675
M. Wt: 149.15 g/mol
InChI Key: RGYWWMVRWHJCOZ-UHFFFAOYSA-N
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Description

6-Methylfuro[3,2-c]pyridine 5-oxide is a heterocyclic compound. It is related to Pyridine-N-oxide, which is a colorless, hygroscopic solid and is the product of the oxidation of pyridine . It also has a relationship with furo[3,2-c]pyridine .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . Another method involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate .


Molecular Structure Analysis

Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles . Pyridine is much like benzene in its π electron structure .


Chemical Reactions Analysis

Pyridine N-oxides can participate in various reactions. They can act as oxidants in various oxidation reactions . The Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate gave ethyl 2-ethoxy-6-methylnicotinoylacetate, which was converted to 3-bromo-acetyl-6-niethyl-2-pyridone by heating with bromine in 48% hydrobromic acid .

Future Directions

The future research directions could involve the synthesis of novel analogs of 6-Methylfuro[3,2-c]pyridine 5-oxide with enhanced properties. Theoretical evaluations of nonlinear optical (NLO) properties, frontier molecular orbital (FMO) parameters, natural bond orbital (NBO) characteristics, and molecular electrostatic potential (MESP) surface analysis, along with natural population analysis (NPA) studies, could provide clues for the synthesis of novel analogs .

properties

IUPAC Name

6-methyl-5-oxidofuro[3,2-c]pyridin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6-4-8-7(2-3-11-8)5-9(6)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYWWMVRWHJCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CO2)C=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylfuro[3,2-c]pyridine 5-oxide

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